molecular formula C26H28N6O B11234005 N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234005
M. Wt: 440.5 g/mol
InChI Key: XOOQRKAUKCVRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclohex-1-en-1-yl group: This step often involves a Heck reaction or similar coupling reaction.

    Attachment of the methoxyphenyl and phenyl groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution reactions could replace existing groups with new functional groups.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE

Uniqueness

N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28N6O

Molecular Weight

440.5 g/mol

IUPAC Name

6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C26H28N6O/c1-33-22-14-8-11-20(17-22)29-24-23-18-28-32(21-12-6-3-7-13-21)25(23)31-26(30-24)27-16-15-19-9-4-2-5-10-19/h3,6-9,11-14,17-18H,2,4-5,10,15-16H2,1H3,(H2,27,29,30,31)

InChI Key

XOOQRKAUKCVRGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CCCCC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.